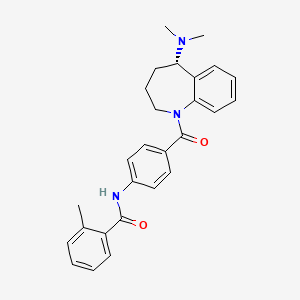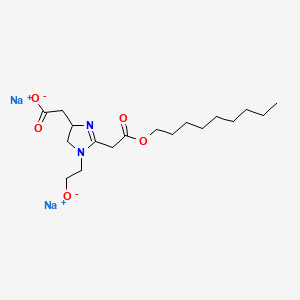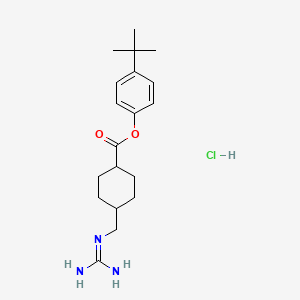
Batebulast hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Batebulast hydrochloride: is a small molecule drug known for its anti-allergic properties. It is a histamine H1 receptor antagonist, initially developed by Nippon Chemiphar Co., Ltd. The compound has been studied for its potential use in treating allergic asthma and other respiratory diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Batebulast hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts .
Industrial Production Methods: Industrial production of this compound follows standard pharmaceutical manufacturing protocols, ensuring high purity and consistency. The process involves large-scale synthesis, purification, and quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: Batebulast hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: In chemistry, Batebulast hydrochloride is used as a model compound to study histamine H1 receptor antagonists. It helps researchers understand the structure-activity relationship and develop new anti-allergic drugs .
Biology: In biological research, this compound is used to study the mechanisms of allergic reactions and the role of histamine receptors in these processes. It provides insights into the cellular and molecular pathways involved in allergic responses .
Medicine: Medically, this compound has been investigated for its potential to treat allergic asthma. It has shown promising results in preclinical studies, significantly inhibiting bronchoconstriction and histamine release .
Industry: In the pharmaceutical industry, this compound is used as a reference compound for developing new anti-allergic medications. It serves as a benchmark for evaluating the efficacy and safety of new drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds:
Cetirizine: Another histamine H1 receptor antagonist used to treat allergic reactions.
Loratadine: A non-sedating antihistamine used for allergy relief.
Fexofenadine: An antihistamine used to treat seasonal allergies
Uniqueness: Batebulast hydrochloride is unique in its strong inhibition of both the initial and secondary increases in cAMP stimulated by antigen, anti-IgE, and concanavalin A in rat peritoneal mast cells. It also significantly inhibits the compound 48/80-induced bronchoconstriction in dogs, making it a promising candidate for treating bronchial asthma .
Propriétés
| 83373-31-3 | |
Formule moléculaire |
C19H30ClN3O2 |
Poids moléculaire |
367.9 g/mol |
Nom IUPAC |
(4-tert-butylphenyl) 4-[(diaminomethylideneamino)methyl]cyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H29N3O2.ClH/c1-19(2,3)15-8-10-16(11-9-15)24-17(23)14-6-4-13(5-7-14)12-22-18(20)21;/h8-11,13-14H,4-7,12H2,1-3H3,(H4,20,21,22);1H |
Clé InChI |
RBXZATCLMSBPGG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCC(CC2)CN=C(N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


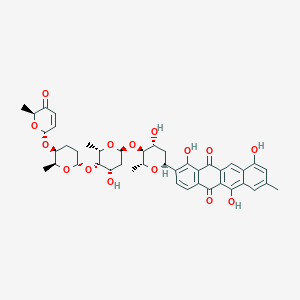

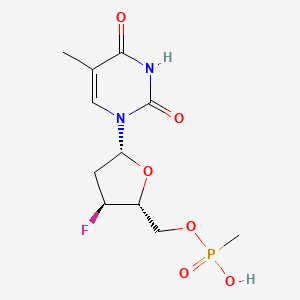
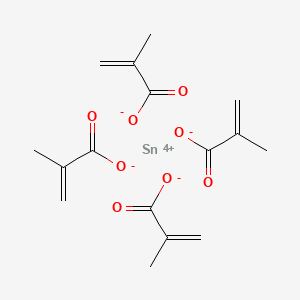
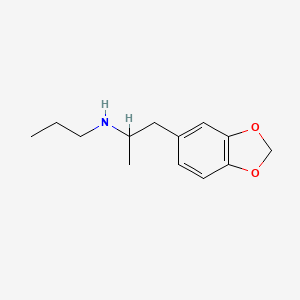
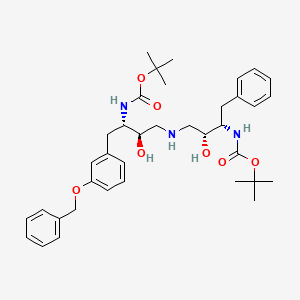

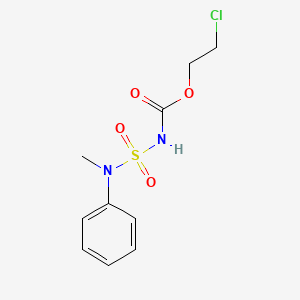
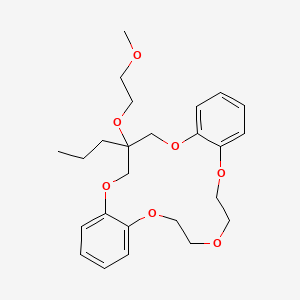

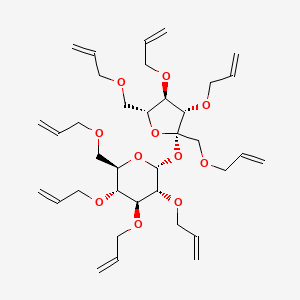
![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)
